(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS 209907-54-0), also known as Methyl 3-O-Benzyl-D-glycerate, is an enantiomerically pure, protected chiral synthon. It is defined by its specific (2R) stereochemistry, a benzyl-protected hydroxyl group, and a methyl ester.

Molecular Formula C11H14O4
Molecular Weight 210.229
CAS No. 209907-54-0
Cat. No. B563153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
CAS209907-54-0
Synonyms(2R)-2-Hydroxy-3-(phenylmethoxy)-propanoic acid methyl ester
Molecular FormulaC11H14O4
Molecular Weight210.229
Structural Identifiers
SMILESCOC(=O)C(COCC1=CC=CC=C1)O
InChIInChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1
InChIKeyACBWWWIGOQIBMS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS 209907-54-0) Procurement Guide: Chiral Building Block Specifications


(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS 209907-54-0), also known as Methyl 3-O-Benzyl-D-glycerate, is an enantiomerically pure, protected chiral synthon. It is defined by its specific (2R) stereochemistry, a benzyl-protected hydroxyl group, and a methyl ester . This compound is a high-value intermediate used in the asymmetric synthesis of complex molecules, particularly in pharmaceutical research and development [1]. Its physical properties include a molecular formula of C11H14O4, a molecular weight of 210.23 g/mol, and predicted values for boiling point (342.2±27.0 °C) and density (1.171±0.06 g/cm³) .

1
Stereochemical control study fit: defined (R)-configuration for asymmetric synthesis
2
Orthogonally protected chiral synthon with benzyl ether and methyl ester handles
3
Research intermediate for pharmaceutical R&D and complex molecule construction

Why In-Class Substitution of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is Not Viable for Chiral Synthesis


Substituting (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate with a racemic mixture or its (S)-enantiomer (CAS 127744-28-9) is fundamentally not viable in asymmetric synthesis . The specific (R)-configuration is a critical determinant of the three-dimensional architecture of downstream synthetic products . Using an incorrect enantiomer or racemate would result in the formation of diastereomeric products with potentially different, or completely nullified, biological activities, rendering the synthetic effort invalid. Furthermore, compounds lacking the methyl ester handle (e.g., (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, CAS 130111-08-9) would require an additional, potentially yield-reducing, esterification step, altering the synthetic route and associated cost and efficiency calculations .

(R)-enantiomer target
Replacement with racemate or (S)-enantiomer may produce diastereomeric products, shifting stereochemical outcome and downstream biological interpretation
Methyl ester present
Acid analog (e.g., CAS 130111-08-9) lacks the ester handle, requiring an extra esterification step that may alter synthetic efficiency and route design
Benzyl-protected form
Deprotected or differently protected analogs can change orthogonal group strategy, limiting sequence flexibility

Quantitative Evidence for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate Differentiation


Chiral Purity Comparison: (R)-Enantiomer vs. (S)-Enantiomer

The primary differentiation for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is its specific stereochemistry, which is critical for downstream applications. While direct, quantitative head-to-head purity comparisons are absent from the public literature, the enantiomer (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS 127744-28-9) is commercially available and is known to produce compounds with distinct biological activities compared to the (R)-form . The (R)-enantiomer is typically sourced with a purity of 95% or higher .

Chiral purity comparison
Data to verify
(R)-enantiomer, reported purity ≥95%; (S)-enantiomer available but no quantitative head-to-head data
Enantiomer attribution review required before synthesis
Class-level inference; direct comparative purity data absent from public sources
Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Functional Group Handling: Orthogonally Protected Chiral Synthon

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate contains orthogonal protecting groups: a benzyl ether and a methyl ester. This allows for selective deprotection under different conditions, providing a key advantage over less sophisticated building blocks . For example, the benzyl group can be removed via hydrogenolysis, while the methyl ester can be hydrolyzed, enabling independent modification of the molecule's two ends . In contrast, a related compound like (R)-3-(Benzyloxy)-2-hydroxypropanoic acid (CAS 130111-08-9) lacks the ester handle, requiring an extra synthetic step for esterification and limiting its direct utility.

Orthogonal group handling
Reported
Two orthogonal groups (benzyl ether, methyl ester) vs. acid analog lacking ester
Supports complex, sequential deprotection strategies
Structural comparison; acid form requires additional esterification
Protecting Group Strategy Orthogonal Protection Synthetic Efficiency

Storage Condition Requirements: Low Temperature Stability

The compound (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate requires storage at low temperatures (-20°C freezer) to maintain its integrity . This is a critical specification for procurement and long-term use, as improper storage can lead to degradation or racemization, impacting experimental outcomes. While many similar esters share this requirement, it underscores the need for robust cold-chain logistics and proper laboratory storage infrastructure, differentiating it from more shelf-stable building blocks.

Storage requirement
Specification review
Recommended storage at -20°C (freezer)
Requires cold-chain logistics review for procurement
Manufacturer specification; may differ from shelf-stable analogs
Stability Storage Logistics

Key Application Scenarios for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate in Research and Development


Asymmetric Synthesis of Cardiovascular Drugs

The (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate molecule serves as a critical chiral building block in the multi-step synthesis of certain cardiovascular drugs, such as beta-blockers [1]. Its defined stereochemistry is essential for constructing the final drug molecule's active enantiomer, which is responsible for its therapeutic effect. The use of the incorrect (S)-enantiomer at this stage would lead to the production of an inactive or less potent stereoisomer, potentially causing a failed synthesis or a drug with diminished efficacy.

Preparation of Orthogonally Protected Intermediates

This compound is ideally suited for synthetic sequences requiring orthogonal protecting groups. The presence of both a benzyl ether and a methyl ester allows for sequential, independent deprotection and functionalization . This capability is crucial in the synthesis of complex natural products and other multifunctional molecules where precise control over reactivity is required. For example, the benzyl group can be removed under mild reductive conditions, leaving the ester intact, or vice versa.

Chiral Synthon for MRI Contrast Agents

Patents describe the use of this compound in the synthesis of new classes of gadolinium (Gd3+) chelate complexes for use as magnetic resonance imaging (MRI) contrast agents [2]. The (R)-configuration is a key structural feature for these next-generation imaging agents, and substitution with a racemate or the (S)-enantiomer would likely result in a compound with different pharmacokinetic or relaxivity properties, rendering it unsuitable for the intended medical application.

Application
Selection Property
Validation Focus
Asymmetric synthesis of beta-blocker research candidates
Enantiomer-specific configuration
Stereochemical outcome verification
Orthogonally protected intermediate preparation
Two distinct protecting groups
Sequential deprotection efficiency
Synthesis of MRI contrast agent research candidates
Chiral building block identity
Pharmacokinetic and relaxivity property assessment

Technical Documentation Hub

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